

AF 568 DBCO: A Comprehensive Technical Guide for Advanced Fluorescence Labeling

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Compound of Interest

Compound Name: AF 568 DBCO

Cat. No.: B15556053

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical and physical properties of **AF 568 DBCO**, a fluorescent dye integral to modern bioorthogonal chemistry. It details its applications in cellular imaging and proteomics, offering comprehensive experimental protocols and visualizing complex biological and experimental workflows.

Core Chemical and Physical Properties

AF 568 DBCO is a bright, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This moiety allows for copper-free click chemistry, a highly specific and biocompatible reaction with azide-tagged molecules.^{[1][2]} This bioorthogonal reaction is ideal for labeling biomolecules in living cells and whole organisms without the cytotoxicity associated with copper catalysts.^{[1][2]} The AF 568 fluorophore is structurally analogous to Alexa Fluor 568, offering high photostability, brightness, and pH resistance.^{[2][3]}

The key quantitative data for **AF 568 DBCO** are summarized in the tables below. It is important to note that slight variations in reported values exist across different suppliers due to variations in measurement conditions and conjugation linkers.

Table 1: General Physicochemical Properties of **AF 568 DBCO**

Property	Value(s)	Source(s)
Appearance	Dark purple to black solid	[4][5]
Solubility	DMSO, DMF, Water	[2][3]

Table 2: Spectroscopic Properties of **AF 568 DBCO**

Property	Value(s)	Source(s)
Excitation Maximum (λ_{ex})	572 nm, 578 nm, 579 nm	[1][3][6]
Emission Maximum (λ_{em})	598 nm, 602 nm, 603 nm	[1][3][6]
Molar Extinction Coefficient (ϵ)	88,000 $\text{cm}^{-1}\text{M}^{-1}$, 94,000 $\text{cm}^{-1}\text{M}^{-1}$	[2][3]
Quantum Yield (Φ)	0.91	[6]

Table 3: Molecular Properties of **AF 568 DBCO**

Property	Value(s)	Source(s)
Molecular Weight	953.04 g/mol , 993.1 g/mol , 1155.44 g/mol , 1197.51 g/mol	[2][3][6]
Molecular Formula	C54H48N4O11S2, C63H74N6O11S2, C66H80N6O11S2	[3][6]

Experimental Protocols

AF 568 DBCO is primarily utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Below are detailed protocols for its application in labeling newly synthesized proteins in response to Epidermal Growth Factor Receptor (EGFR) signaling, a pathway known to stimulate protein synthesis.[7][8]

Visualizing Nascent Protein Synthesis via Metabolic Labeling and Click Chemistry

This protocol details the labeling and visualization of newly synthesized proteins in mammalian cells following stimulation of the EGFR signaling pathway.

Materials:

- Mammalian cell line of interest (e.g., A549, HeLa)
- Complete cell culture medium
- Methionine-free medium
- L-Azidohomoalanine (AHA)
- Epidermal Growth Factor (EGF)
- Phosphate-Buffered Saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
- **AF 568 DBCO**
- Fluorescence microscopy imaging system

Methodology:

- **Cell Culture and Starvation:** Culture cells to the desired confluency. To synchronize the cells and reduce basal protein synthesis, starve the cells in a methionine-free medium for 1-2 hours.
- **Metabolic Labeling:** Induce protein synthesis by treating the cells with a growth factor such as EGF. Simultaneously, supplement the methionine-free medium with L-azidohomoalanine (AHA) at a final concentration of 25-50 μM . Incubate for 1-4 hours. AHA, a methionine analog, will be incorporated into newly synthesized proteins.

- Cell Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Click Chemistry Reaction:
 - Prepare a fresh solution of **AF 568 DBCO** in DMSO at a concentration of 1-5 mM.
 - Dilute the **AF 568 DBCO** stock solution in PBS to a final concentration of 10-50 μM.
 - Incubate the permeabilized cells with the **AF 568 DBCO** solution for 30-60 minutes at room temperature, protected from light.
- Washing and Imaging:
 - Wash the cells three times with PBS to remove excess dye.
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using a fluorescence microscope with filter sets appropriate for AF 568 (Excitation/Emission: ~578/602 nm).

Flow Cytometry Analysis of Nascent Protein Synthesis

This protocol adapts the metabolic labeling strategy for quantitative analysis of protein synthesis using flow cytometry.

Materials:

- Mammalian cell line of interest

- Complete cell culture medium
- Methionine-free medium
- L-Azidohomoalanine (AHA)
- Epidermal Growth Factor (EGF)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA or other cell dissociation reagent
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., saponin-based buffer)

- **AF 568 DBCO**

- Flow cytometer

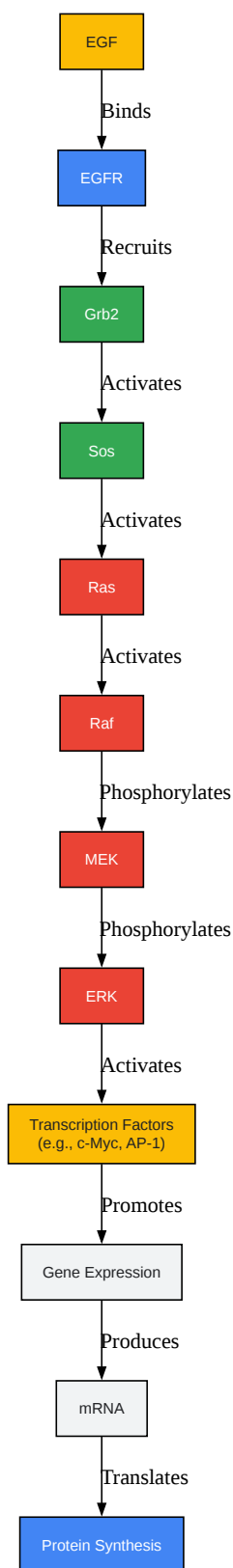
Methodology:

- Metabolic Labeling: Follow steps 1 and 2 from the microscopy protocol.
- Cell Harvesting and Fixation:
 - Harvest the cells using Trypsin-EDTA and wash with PBS.
 - Fix the cells in 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash the cells twice with PBS.
- Permeabilization and Click Reaction:
 - Permeabilize the cells using a saponin-based permeabilization buffer for 15 minutes.
 - Perform the click chemistry reaction by incubating the cells with 10-50 μ M **AF 568 DBCO** in the permeabilization buffer for 30-60 minutes at room temperature, protected from light.

- Washing and Analysis:
 - Wash the cells twice with the permeabilization buffer and once with PBS.
 - Resuspend the cells in PBS for flow cytometry analysis.
 - Analyze the fluorescence intensity of the cell population using a flow cytometer equipped with appropriate lasers and detectors for AF 568.

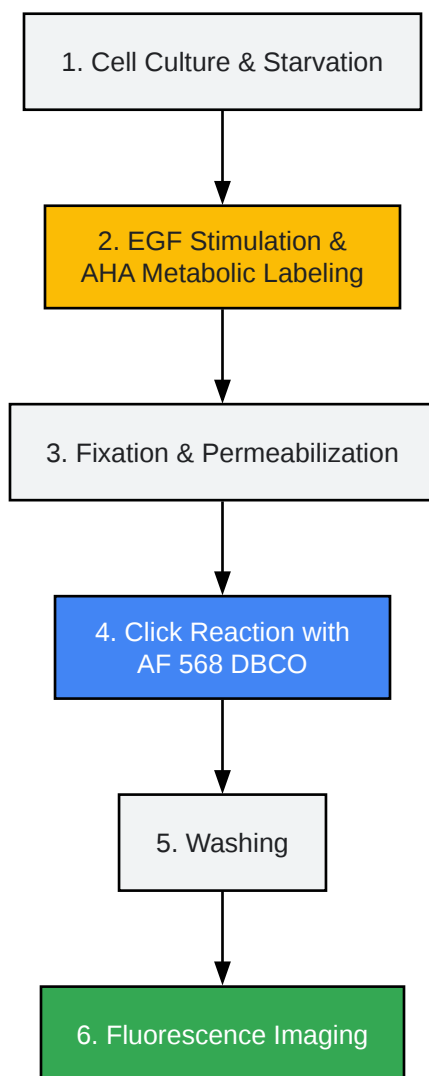
Visualizing Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway leading to protein synthesis and the experimental workflow for its visualization using **AF 568 DBCO**.



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Caption: EGFR signaling cascade leading to increased protein synthesis.



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